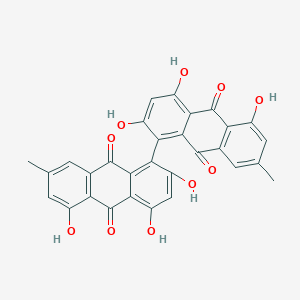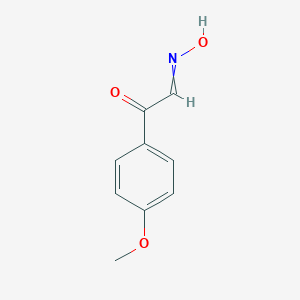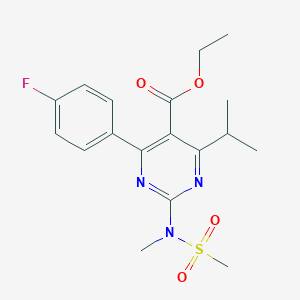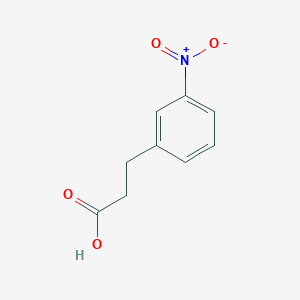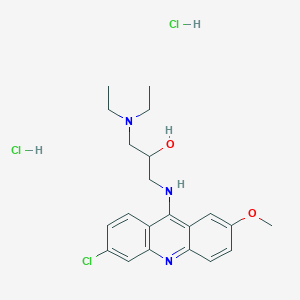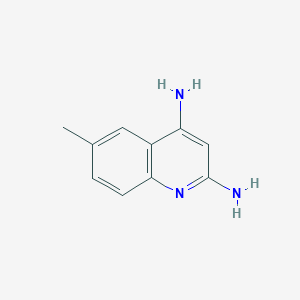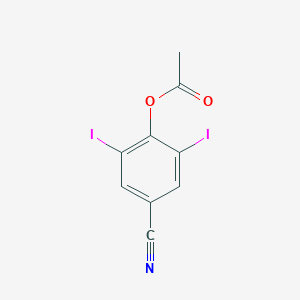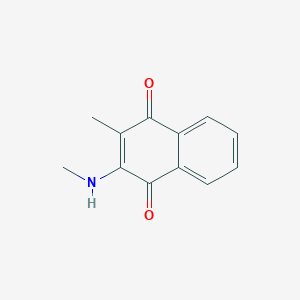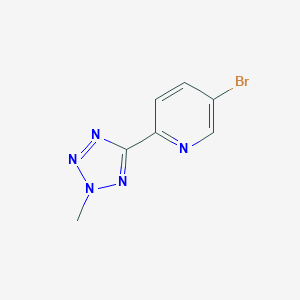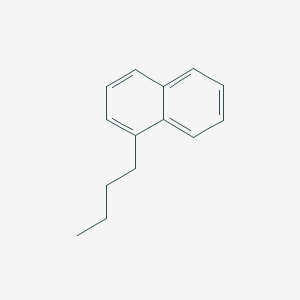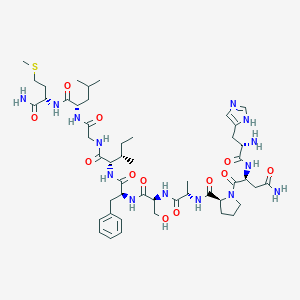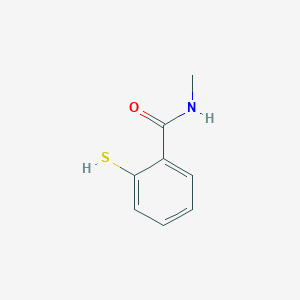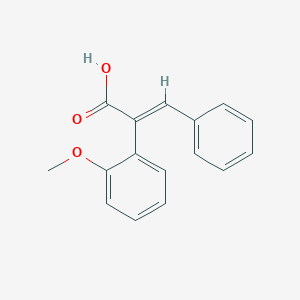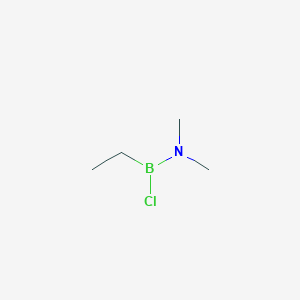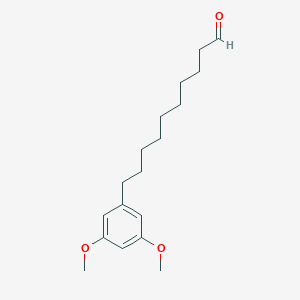
10-(3,5-Dimethoxyphenyl)decanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(3,5-Dimethoxyphenyl)decanal, also known as DMDD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMDD belongs to the class of compounds known as synthetic psychoactive substances, which are designed to mimic the effects of natural psychoactive compounds such as serotonin, dopamine, and norepinephrine.
作用機序
The mechanism of action of 10-(3,5-Dimethoxyphenyl)decanal is complex and not fully understood. However, it is believed that 10-(3,5-Dimethoxyphenyl)decanal acts primarily by inhibiting the reuptake of serotonin, dopamine, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can lead to a range of physiological and psychological effects.
生化学的および生理学的効果
10-(3,5-Dimethoxyphenyl)decanal has been shown to have a range of biochemical and physiological effects. Some of the most notable effects include increased heart rate, increased blood pressure, and increased body temperature. 10-(3,5-Dimethoxyphenyl)decanal has also been shown to have effects on mood and behavior, including increased feelings of happiness, euphoria, and sociability.
実験室実験の利点と制限
One of the primary advantages of using 10-(3,5-Dimethoxyphenyl)decanal in lab experiments is its ability to mimic the effects of natural psychoactive compounds. This makes it a useful tool for investigating the mechanisms of action of these compounds and their potential therapeutic applications. However, 10-(3,5-Dimethoxyphenyl)decanal also has limitations, including its potential for toxicity and its ability to produce unwanted side effects.
将来の方向性
There are several potential future directions for research on 10-(3,5-Dimethoxyphenyl)decanal. One area of interest is the development of more potent and selective 10-(3,5-Dimethoxyphenyl)decanal analogs that can be used for specific therapeutic applications. Another area of interest is the investigation of 10-(3,5-Dimethoxyphenyl)decanal’s potential applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of 10-(3,5-Dimethoxyphenyl)decanal and its potential for toxicity and side effects.
Conclusion:
In conclusion, 10-(3,5-Dimethoxyphenyl)decanal is a synthetic compound that has been extensively studied for its potential applications in scientific research. 10-(3,5-Dimethoxyphenyl)decanal has been shown to have a wide range of effects on the central nervous system, including its ability to mimic the effects of natural psychoactive compounds. While 10-(3,5-Dimethoxyphenyl)decanal has potential advantages for lab experiments, it also has limitations and potential for toxicity and side effects. Further research is needed to fully understand the mechanisms of action of 10-(3,5-Dimethoxyphenyl)decanal and its potential therapeutic applications.
合成法
The synthesis of 10-(3,5-Dimethoxyphenyl)decanal is a multi-step process that involves the use of several chemical reagents. The first step in the synthesis involves the reaction of 3,5-dimethoxybenzaldehyde with decanal in the presence of a Lewis acid catalyst. This reaction results in the formation of the intermediate compound, 3,5-dimethoxyphenyldecanal. The intermediate is then subjected to a second reaction with a reducing agent such as sodium borohydride or lithium aluminum hydride, which results in the formation of 10-(3,5-Dimethoxyphenyl)decanal.
科学的研究の応用
10-(3,5-Dimethoxyphenyl)decanal has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 10-(3,5-Dimethoxyphenyl)decanal has been shown to have a wide range of effects on the central nervous system. 10-(3,5-Dimethoxyphenyl)decanal has been shown to act as a potent inhibitor of serotonin reuptake, which has led to investigations into its potential use as an antidepressant.
特性
CAS番号 |
137786-97-1 |
|---|---|
製品名 |
10-(3,5-Dimethoxyphenyl)decanal |
分子式 |
C18H28O3 |
分子量 |
292.4 g/mol |
IUPAC名 |
10-(3,5-dimethoxyphenyl)decanal |
InChI |
InChI=1S/C18H28O3/c1-20-17-13-16(14-18(15-17)21-2)11-9-7-5-3-4-6-8-10-12-19/h12-15H,3-11H2,1-2H3 |
InChIキー |
DPXPJWKXRMCJML-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCC=O)OC |
正規SMILES |
COC1=CC(=CC(=C1)CCCCCCCCCC=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



